1-Allyl-3-(5-benzyl-1,3,4-oxadiazol-2-yl)urea
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Overview
Description
1-Allyl-3-(5-benzyl-1,3,4-oxadiazol-2-yl)urea is a synthetic organic compound that belongs to the class of oxadiazole derivatives Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 1-Allyl-3-(5-benzyl-1,3,4-oxadiazol-2-yl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-benzyl-1,3,4-oxadiazole, which is obtained by the cyclization of benzyl hydrazine with carbon disulfide and subsequent oxidation.
Formation of Urea Derivative: The 5-benzyl-1,3,4-oxadiazole is then reacted with allyl isocyanate to form the desired urea derivative. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-Allyl-3-(5-benzyl-1,3,4-oxadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allyl or benzyl groups can be replaced by other nucleophiles such as halides or amines.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential drug candidate due to its ability to interact with biological targets. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound has been used as a probe to study biological processes and molecular interactions due to its ability to bind to specific biomolecules.
Mechanism of Action
The mechanism of action of 1-Allyl-3-(5-benzyl-1,3,4-oxadiazol-2-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
1-Allyl-3-(5-benzyl-1,3,4-oxadiazol-2-yl)urea can be compared with other oxadiazole derivatives, such as:
5-Phenyl-1,3,4-oxadiazole:
5-Methyl-1,3,4-oxadiazole: This derivative has been investigated for its antimicrobial and antifungal properties.
5-(2-Chlorophenyl)-1,3,4-oxadiazole: Known for its potential as an anticancer agent, this compound has shown promising results in preclinical studies.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological and chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-prop-2-enylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-2-8-14-12(18)15-13-17-16-11(19-13)9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H2,14,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPBDXHYYBJARS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1=NN=C(O1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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